molecular formula C20H15ClN2OS2 B6074496 3-CHLORO-6-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-6-METHYL-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B6074496
M. Wt: 398.9 g/mol
InChI Key: KMHNNBWIYPYKSQ-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Properties

IUPAC Name

3-chloro-6-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS2/c1-11-3-6-13(7-4-11)15-10-25-20(22-15)23-19(24)18-17(21)14-8-5-12(2)9-16(14)26-18/h3-10H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNNBWIYPYKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-methyl-N-[4-(4-methylphenyl)-13-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core, along with the thiazole and carboxamide groups, contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable candidate for further research and development.

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